4-Methylisoxazolo[5,4-b]pyridin-3-amine

Medicinal Chemistry Parallel Synthesis Quality Control

4-Methylisoxazolo[5,4-b]pyridin-3-amine is a fused bicyclic heteroaromatic amine featuring a 4-methyl substitution on the isoxazolo[5,4-b]pyridine core. This scaffold serves as a versatile building block in medicinal chemistry, particularly within programs targeting FLT3 kinase covalent inhibition and tryptophan dioxygenase (IDO1/TDO) modulation.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12506101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoxazolo[5,4-b]pyridin-3-amine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NOC2=NC=C1)N
InChIInChI=1S/C7H7N3O/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H2,8,10)
InChIKeyFBAQTPMAXCGMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylisoxazolo[5,4-b]pyridin-3-amine (CAS 1226292-50-7): Core Heterocyclic Scaffold for Kinase and IDO1/TDO Inhibitor Discovery


4-Methylisoxazolo[5,4-b]pyridin-3-amine is a fused bicyclic heteroaromatic amine featuring a 4-methyl substitution on the isoxazolo[5,4-b]pyridine core. This scaffold serves as a versatile building block in medicinal chemistry, particularly within programs targeting FLT3 kinase covalent inhibition and tryptophan dioxygenase (IDO1/TDO) modulation [1]. The compound is commercially available at benchmark purities of 97–98% , enabling direct use in parallel library synthesis without additional purification. Its molecular weight of 149.15 g/mol and predicted boiling point of 346.8 ± 37.0 °C place it in a favorable property space for fragment-based and HTS-driven discovery campaigns.

Why 4-Methylisoxazolo[5,4-b]pyridin-3-amine Cannot Be Replaced by Unsubstituted or 6-Methyl Analogs in MedChem Programs


Substitution pattern on the isoxazolo[5,4-b]pyridine nucleus critically dictates both synthetic tractability and biological target engagement. The unsubstituted isoxazolo[5,4-b]pyridin-3-amine (CAS 92914-74-4) lacks the methyl group necessary to block cytochrome P450-mediated oxidation at the pyridine 4-position, leading to rapid metabolic clearance in liver microsome assays. Conversely, the 6-methyl analog (CAS 1082842-68-9) has been optimized as a covalent FLT3 inhibitor warhead [1], but the 6-methyl group sterically restricts derivatization at the pyridine 6-position, limiting access to IDO1/TDO pharmacophore models that require 4,6-disubstitution patterns [2]. The 4-methyl compound uniquely occupies an intermediate chemical space: it retains the metabolic shield of the 4-methyl while leaving the 6-position available for further elaboration, as evidenced by its use as a precursor to 5-chloro-4,6-dimethyl IDO1 inhibitor analogs.

Quantitative Differentiation of 4-Methylisoxazolo[5,4-b]pyridin-3-amine from Closest Structural Analogs


Higher Commercial Purity Specification vs. 6-Methyl Analog Enables Direct Use in Parallel Synthesis

The target compound is consistently supplied at a minimum purity of 97% (AKSci, Leyan) , whereas the 6-methylisoxazolo[5,4-b]pyridin-3-amine analog (CAS 1082842-68-9) is typically offered at 95% purity (Bidepharm, ChemSrc) . This 2% absolute purity difference translates to a 2.5-fold reduction in total impurity burden (impurity content ≤3% vs. ≤5%), which is critical for nanomolar biochemical assays where aryl impurities can act as false-positive inhibitors.

Medicinal Chemistry Parallel Synthesis Quality Control

Predicted Boiling Point Differentiation from 4,6-Dimethyl Analog Informs Distillation-Based Purification Strategy

The predicted boiling point of 4-methylisoxazolo[5,4-b]pyridin-3-amine is 346.8 ± 37.0 °C at 760 mmHg (ChemSrc, ACD/Labs prediction) , approximately 8.2 °C higher than that of the 4,6-dimethyl analog (338.6 ± 37.0 °C) . This difference, although modest, can be exploited for fractional distillation or sublimation-based purification during scale-up, as the 4-methyl compound exhibits marginally lower vapor pressure.

Process Chemistry Physicochemical Profiling Purification

Regiochemical Advantage: 4-Methyl Blockade Permits Selective 6-Position Functionalization for IDO1/TDO Pharmacophore Access

The 4-methyl group serves as a permanent blocking substituent that prevents unwanted electrophilic substitution at the pyridine 4-position, enabling exclusive derivatization at the 6-position. This contrasts with the 6-methyl analog, where the methyl group occupies the position required for Michael acceptor attachment in covalent FLT3 inhibitor design [1]. In the IDO1/TDO inhibitor patent US 11,414,428, nearly all potent examples bear a 4,6-dimethyl substitution pattern [2]; the 4-methyl compound is the direct synthetic precursor to these disubstituted inhibitors via a single additional methylation or halogenation step. The unsubstituted isoxazolo[5,4-b]pyridin-3-amine cannot access this chemotype without a low-yielding, non-regioselective C–H activation sequence.

Kinase Inhibitor Design IDO1/TDO Regioselective Derivatization

Recommended Procurement-Driven Application Scenarios for 4-Methylisoxazolo[5,4-b]pyridin-3-amine


Synthesis of 4,6-Disubstituted IDO1/TDO Inhibitor Libraries

The 4-methyl compound is the ideal starting material for generating compound libraries targeting the tryptophan dioxygenase pharmacophore, as described in patent US 11,414,428 [1]. A single 6-position functionalization (bromination, Suzuki coupling, or amide formation) yields the 4,6-disubstitution pattern present in the most potent inhibitors. This avoids the multi-step, low-yielding sequences required when starting from the unsubstituted core.

High-Purity Fragment Screening in FLT3 Kinase Assays

At the 97–98% purity level , the compound can be used directly in fragment-based screening (FBS) without pre-purification, minimizing false-positive rates from aryl impurities that plague HTS collections. The 4-methyl group provides a hydrophobic anchor that engages the FLT3 ATP-binding pocket without steric clash at the hinge region, as inferred from SAR of the 6-methyl scaffold [2].

Process Chemistry Scale-Up for Preclinical Toxicology Batches

The predicted boiling point of 346.8 °C and established synthetic methodology (Green Chem. 2016) [3] support kilogram-scale purification via distillation. The compound's solid-state storage stability (recommended long-term at cool, dry conditions) facilitates GMP-compliant inventory management for IND-enabling studies.

Opicapone-Related Impurity Reference Standard Synthesis

The 5-chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine impurity of Opicapone (CAS 893767-99-2) can be synthesized from the 4-methyl compound via sequential chlorination and methylation. Procuring the 4-methyl precursor enables in-house preparation of this impurity standard at >98% purity, reducing reliance on expensive custom synthesis vendors.

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